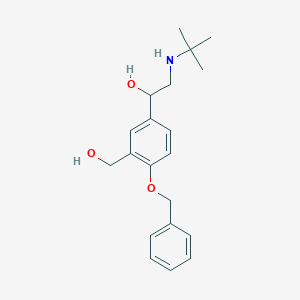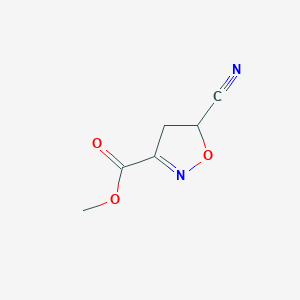
Vitamin K1 2,3-epoxide
Vue d'ensemble
Description
Vitamin K1 2,3-epoxide is a derivative of Vitamin K1. It is a fat-soluble vitamin produced by plants and is essential for blood coagulation . It is the bi-product of Vitamin K1 formed when Vitamin K is used as a cofactor in protein modification .
Synthesis Analysis
Vitamin K1 2,3-epoxide is formed when Vitamin K is used as a cofactor in protein modification. Normally, Vitamin K epoxide is rapidly recycled by the enzyme Vitamin K epoxide reductase (VKOR) and is not normally detectable in blood .Molecular Structure Analysis
The molecular formula of Vitamin K1 2,3-epoxide is C31H46O3 . It has an average mass of 466.695 Da and a Monoisotopic mass of 466.344696 Da .Chemical Reactions Analysis
Vitamin K1 2,3-epoxide is the inactive metabolite of Vitamin K1. During clotting, Vitamin K1 is converted to this epoxide form and then rapidly reduced back to the vitamin by a microsomal epoxide reductase .Physical And Chemical Properties Analysis
Vitamin K1 2,3-epoxide is a colorless to green-yellow liquid . It has a molecular weight of 466.70 and an EC Number of 247-022-9 .Applications De Recherche Scientifique
Blood Coagulation
Phylloquinone oxide plays a crucial role in the blood coagulation cascade . It acts as a substrate for the enzyme vitamin K epoxide reductase (VKOR), which is responsible for the regeneration of reduced vitamin K required for the carboxylation of certain glutamate residues in proteins involved in clotting . This process is vital for the activation of clotting factors such as prothrombin and factors VII, IX, and X.
Bone Metabolism
In bone metabolism, Phylloquinone oxide is involved in the carboxylation of osteocalcin, a protein secreted by osteoblasts. Carboxylated osteocalcin binds calcium, which is essential for the mineralization and strength of bones .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of vitamin K compounds, including Phylloquinone oxide. These compounds can protect cells from oxidative stress by scavenging free radicals, thus potentially reducing the risk of chronic diseases .
Neural Differentiation
Phylloquinone oxide has been shown to have differentiation-inducing activity in neural stem cells. This suggests potential applications in the treatment of neurodegenerative diseases or injuries by promoting the regeneration of neural tissues .
Transcriptional Regulation
Vitamin K1 2,3-epoxide exhibits transcriptional activity as an agonist of the steroid and xenobiotic receptor (SXR). This receptor is involved in the detoxification of drugs and endogenous compounds, indicating that Phylloquinone oxide may play a role in the regulation of drug metabolism .
Cardiovascular Health
By participating in the carboxylation of matrix Gla-protein (MGP), Phylloquinone oxide helps prevent the calcification of arteries and cartilage, thereby contributing to cardiovascular health .
Anti-inflammatory Effects
Phylloquinone oxide has been associated with anti-inflammatory effects. It may inhibit the synthesis of pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases .
Role in Cancer Therapy
Emerging research suggests that vitamin K1 2,3-epoxide could be used in cancer therapy. Its ability to induce apoptosis in cancer cells without affecting normal cells makes it a promising candidate for targeted treatment .
Mécanisme D'action
Target of Action
Phylloquinone oxide, also known as Vitamin K1 2,3-epoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . These coagulation factors play a crucial role in blood clotting, a process vital for preventing excessive bleeding .
Mode of Action
Phylloquinone oxide acts as a cofactor for the enzyme γ-carboxylase . It enables the γ-carboxylation of glutamate residues in specific proteins involved in blood coagulation, bone metabolism, and vascular biology . This modification allows these proteins to bind calcium ions, often triggering their functions .
Biochemical Pathways
Phylloquinone oxide is involved in the vitamin K cycle, a biochemical pathway crucial for blood coagulation . It also integrates into signaling molecule synthesis pathways, leading to the synthesis of important defense signaling molecules, such as salicylic acid and benzoic acid derivatives .
Pharmacokinetics
Phylloquinone oxide, being a fat-soluble vitamin, exhibits certain ADME (Absorption, Distribution, Metabolism, Excretion) properties . Upon oral administration, it shows a long duration of action as vitamin K is cycled in the body . The clearance rate of intravenous phylloquinone is 90% in 2 hours, and 99% in 8 hours .
Result of Action
The primary result of Phylloquinone oxide’s action is the prevention and treatment of coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by deficiency or interference in the activity of vitamin K . It also plays a role in photosynthesis, acting as an electron carrier .
Action Environment
The action of Phylloquinone oxide can be influenced by various environmental factors. For instance, its presence as photoproducts from air pollutants can have toxicological effects . Additionally, its antioxidant activity can improve general health conditions .
Safety and Hazards
Orientations Futures
Vitamin K, including Vitamin K1 2,3-epoxide, shows promising results in various health-related areas. It is associated with increased bone mineral density and reduced fracture risk . Further studies are required to validate these effects and to explore the potential of Vitamin K as a health-promoting supplement .
Propriétés
IUPAC Name |
7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-LKUDQCMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904572 | |
| Record name | Phylloquinone 2,3-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phylloquinone oxide | |
CAS RN |
25486-55-9 | |
| Record name | Phylloquinone 2,3-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-epoxyphytyl)menaquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




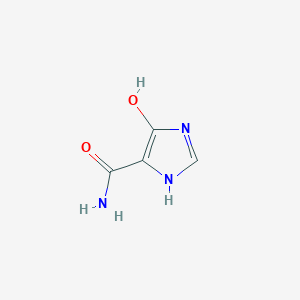
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)


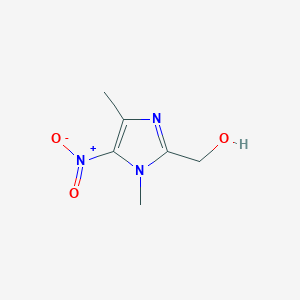
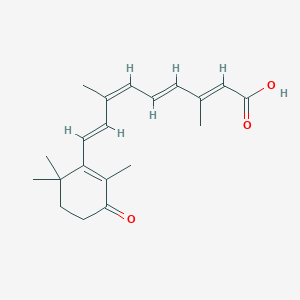
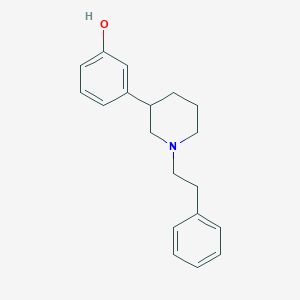

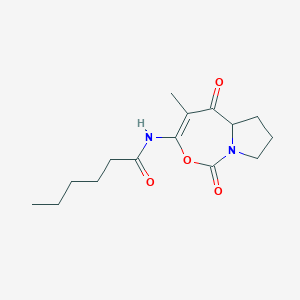
![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
